1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, with its unique structure, offers potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1H-benzimidazole and ethenyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may include large-scale batch or continuous processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired transformation.
Scientific Research Applications
1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole can be compared with other similar compounds, such as:
1-Ethenyl-2-methylbenzene: This compound has a similar ethenyl group but lacks the benzimidazole structure, resulting in different chemical and biological properties.
1-Ethenyl-2-[(ethenyloxy)methyl]-octadecane: This compound has a similar ethenyloxy group but a different core structure, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the benzimidazole core with ethenyl and ethenyloxy groups, providing a distinct set of chemical and biological properties.
Properties
CAS No. |
63634-48-0 |
---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(ethenoxymethyl)-1-ethenylbenzimidazole |
InChI |
InChI=1S/C12H12N2O/c1-3-14-11-8-6-5-7-10(11)13-12(14)9-15-4-2/h3-8H,1-2,9H2 |
InChI Key |
PSTFJYRLEFKOPB-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=CC=CC=C2N=C1COC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.